molecular formula C12H16N6O B11860268 1-cyclohexyl-3-(5H-purin-6-yl)urea

1-cyclohexyl-3-(5H-purin-6-yl)urea

Cat. No.: B11860268
M. Wt: 260.30 g/mol
InChI Key: ATHUMABMSPIJGW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(5H-purin-6-yl)urea is a chemical compound with the molecular formula C₁₂H₁₆N₆O. It is a heterocyclic compound that belongs to the class of purines and ureas. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-3-(5H-purin-6-yl)urea typically involves the reaction of cyclohexylamine with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(5H-purin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(5H-purin-6-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(5H-purin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Cyclohexyl-3-(5H-purin-6-yl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-Cyclohexyl-3-(5H-purin-6-yl)guanidine: Contains a guanidine group instead of a urea group.

Uniqueness: 1-Cyclohexyl-3-(5H-purin-6-yl)urea is unique due to its specific combination of cyclohexyl and purine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

1-cyclohexyl-3-(5H-purin-6-yl)urea

InChI

InChI=1S/C12H16N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h6-9H,1-5H2,(H2,13,14,15,16,17,18,19)

InChI Key

ATHUMABMSPIJGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=NC3=NC=NC32

Origin of Product

United States

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